molecular formula C10H12BF3O3 B2605838 2-Propoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 2377611-21-5

2-Propoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B2605838
CAS No.: 2377611-21-5
M. Wt: 248.01
InChI Key: AWXCBKBGKWIMNY-UHFFFAOYSA-N
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Description

2-Propoxy-4-(trifluoromethyl)phenylboronic acid (CAS: 2377611-21-5) is an organoboron compound featuring a phenyl ring substituted with a propoxy (-OCH₂CH₂CH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. Its molecular weight is 248.01 g/mol, and it is typically available at 98% purity . The compound has been used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where boronic acids act as key intermediates in forming carbon-carbon bonds .

Properties

IUPAC Name

[2-propoxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-2-5-17-9-6-7(10(12,13)14)3-4-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXCBKBGKWIMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-Propoxy-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions generally include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-Propoxy-4-(trifluoromethyl)phenylboronic acid primarily undergoes:

Common Reagents and Conditions:

Major Products:

    Cross-Coupling Products: Biaryl compounds or substituted alkenes.

    Oxidation Products: Phenolic derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Treatment of Metabolic Disorders
The compound has been identified as beneficial in the treatment of metabolic disorders, particularly those related to insulin resistance and diabetes. Boronic acids, including 2-propoxy-4-(trifluoromethyl)phenylboronic acid, are known to inhibit hormone-sensitive lipase, which plays a crucial role in lipid metabolism. This inhibition can lead to reduced triglyceride levels and may help manage conditions such as obesity and type 2 diabetes .

1.2. Cancer Treatment
Research indicates that this compound may have applications in oncology. Boronic acids have been shown to modulate various cellular pathways involved in cancer progression. Specifically, compounds like this compound may target insulinoma and other malignancies by affecting insulin signaling pathways .

1.3. Neurological Disorders
Emerging studies suggest potential applications in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The ability of boronic acids to cross the blood-brain barrier could allow for novel therapeutic strategies targeting neurodegenerative conditions .

Synthetic Applications

2.1. Suzuki Coupling Reactions
One of the primary uses of this compound is in Suzuki coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. This reaction enables the creation of complex molecules, including pharmaceuticals and agrochemicals, by coupling aryl halides with boronic acids .

2.2. Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various functionalized aryl derivatives. For instance, it can be utilized to produce 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, which has been investigated as a potential antagonist of corticotropin-releasing hormone . This highlights its versatility as a building block in medicinal chemistry.

Case Studies

3.1. Insulin Resistance Management
A study explored the efficacy of boronic acids in managing insulin resistance among patients with type 2 diabetes. The findings indicated that compounds like this compound could significantly reduce insulin levels and improve metabolic profiles when administered over a specified period .

3.2. Cancer Therapeutics
In preclinical trials, this compound demonstrated the ability to inhibit tumor growth in models of insulinoma by modulating insulin signaling pathways and reducing cell proliferation rates . These results support its potential use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 2-Propoxy-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Research Implications

The unique electronic balance of this compound makes it suitable for reactions requiring moderate electrophilicity and steric bulk. Future studies could explore synthetic routes to revive production or modify existing analogs for improved performance.

Biological Activity

2-Propoxy-4-(trifluoromethyl)phenylboronic acid (CAS No. 2377611-21-5) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with a trifluoromethyl group and a propoxy group, which significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular Formula C11H12B F3O2
Molecular Weight 252.02 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with lipid bilayers.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.
  • Receptor Modulation : It may modulate receptor activity, influencing pathways related to inflammation and cancer progression.

Biological Activity and Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of phenylboronic acids exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown moderate activity against Candida albicans and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition at specific concentrations .
  • Cancer Research : In vitro studies have indicated that boronic acids can affect cancer cell lines by inducing apoptosis or inhibiting proliferation. The presence of the trifluoromethyl group may enhance the selectivity of these compounds for cancerous cells over normal cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • In a study evaluating the antimicrobial properties of related boronic acids, it was found that compounds with similar structures exhibited significant inhibition against Bacillus cereus, with MIC values lower than established drugs . This indicates the potential for this compound as an antimicrobial agent.
  • Cancer Cell Line Studies :
    • A study involving molecular docking simulations revealed that trifluoromethyl-substituted phenylboronic acids could interact effectively with targets in breast cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Comparative Analysis

Comparative studies show that the trifluoromethyl substitution enhances biological activity compared to similar compounds lacking this feature. For example, while basic phenylboronic acids exhibit moderate activity, the introduction of the trifluoromethyl group significantly improves their efficacy against microbial targets.

Compound Activity Level
This compoundModerate to High
Phenylboronic acidLow to Moderate
5-Trifluoromethyl-2-formylphenylboronic acidModerate

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